9-Ethyl-3-ethynyl-9H-carbazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

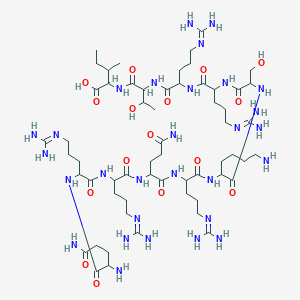

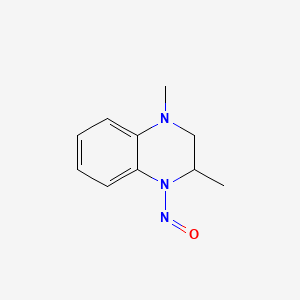

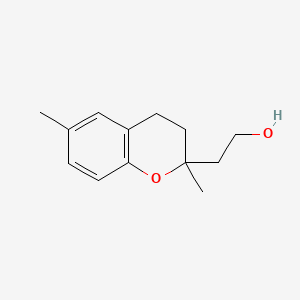

9-Ethyl-3-ethynyl-9H-carbazole is a chemical compound . It is a derivative of carbazole, a class of compounds that contain a three-ring system with a pyrrole ring fused on either side to a benzene ring . The carbazole-based compounds are known for their important photochemical and thermal stability and good hole-transport ability .

Synthesis Analysis

Carbazole derivatives, including 9-Ethyl-3-ethynyl-9H-carbazole, can be synthesized through various methods. One such method involves the Schiff base condensation of the 9-ethylcarbazole-3,6-dicarbaldehyde and thiosemicarbazides . Another method involves the Sonogashira coupling and Knoevenagel reactions .Molecular Structure Analysis

The molecular formula of 9-Ethyl-3-ethynyl-9H-carbazole is C16H13N . The structure is coplanar-conjugated molecular and uniform in shape . More detailed structural information can be obtained through X-ray diffraction studies .Chemical Reactions Analysis

Carbazole and its derivatives are known for their electropolymerization processes . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Carbazole-based dyes containing aldehyde and cyanoacetic acid groups were synthesized through Sonogashira coupling and Knoevenagel reactions .Physical And Chemical Properties Analysis

The predicted boiling point of 9-Ethyl-3-ethynyl-9H-carbazole is 325.7±24.0 °C and the predicted density is 1.02±0.1 g/cm3 .Applications De Recherche Scientifique

9-Ethyl-3-ethynyl-9H-carbazole: A Comprehensive Analysis

Photorefractive Polymer Composites: 9-Ethyl-3-ethynyl-9H-carbazole can be used as a plasticizer in guest-host polymers. This application yields highly efficient photorefractive polymer composites, which are significant for advanced optical data storage and processing technologies .

Photophysical Properties: This compound’s photophysical properties have been studied, revealing biexponential life time values determined using time-correlated single photon counting (TCSPC) techniques. These properties are essential for developing new materials for optoelectronics and photonics .

Antitumor Activity: A derivative of 9-Ethyl-3-ethynyl-9H-carbazole, specifically 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has shown selectively strong inhibitory activity against melanoma cells, indicating potential applications in medical research for cancer treatment .

Electropolymerization: Carbazole derivatives, including those related to 9-Ethyl-3-ethynyl-9H-carbazole, have been synthesized and studied for their electropolymerization properties. This is crucial for creating novel polymeric materials with specific electrical properties for use in electronics .

Organic Electronics: The compound’s structure and spectroscopic properties have been analyzed for applications in organic electronics. This includes integration into devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Crystallography: Crystallographic studies of 9-Ethyl-3-ethynyl-9H-carbazole derivatives have been conducted to understand their molecular structure better, which is vital for designing materials with desired physical and chemical properties .

Mécanisme D'action

Target of Action

The primary target of 9-Ethyl-3-ethynyl-9H-carbazole is the p53 pathway in human melanoma cells . The p53 protein is a major tumor suppressor that is frequently mutated in many cancers . This compound has shown a selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells .

Mode of Action

9-Ethyl-3-ethynyl-9H-carbazole interacts with its targets by enhancing the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 . This interaction leads to an increase in cell apoptosis, which is associated with the upregulation of caspase activities .

Biochemical Pathways

The compound affects several pathways related to cell apoptosis, notably the activation of the p53 signaling pathway . It also enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK) . The inhibition of cell growth elicited by the compound depends on the expression of the p53 gene .

Pharmacokinetics

The compound’s molecular weight is 21928 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The compound induces melanoma cell apoptosis and senescence through the activation of p53 . This leads to a significant and selective suppression of the growth of melanoma cells without affecting normal human melanocytes . In vivo assays have confirmed that the compound suppresses melanoma growth by enhancing cell apoptosis and reducing cell proliferation .

Action Environment

The action, efficacy, and stability of 9-Ethyl-3-ethynyl-9H-carbazole can be influenced by various environmental factors. For instance, the presence of ethyl substituent caused the lowest inhibition while the free NH2 group increased the inhibition up to 80% at the 100 μM concentration

Propriétés

IUPAC Name |

9-ethyl-3-ethynylcarbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-3-12-9-10-16-14(11-12)13-7-5-6-8-15(13)17(16)4-2/h1,5-11H,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSABLKFBUDPGEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C#C)C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699665 |

Source

|

| Record name | 9-Ethyl-3-ethynyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Ethyl-3-ethynyl-9H-carbazole | |

CAS RN |

102792-38-1 |

Source

|

| Record name | 9-Ethyl-3-ethynyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B560719.png)

![2h-Furo[3,2-g]indole](/img/structure/B560729.png)